molecular formula C18H16N2O4 B597189 Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 179064-00-7

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B597189
CAS RN: 179064-00-7
M. Wt: 324.336
InChI Key: BOPDJAQEUZISPA-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C18H16N2O4 . It is used in the synthesis of various biologically active structures .


Synthesis Analysis

This compound can be synthesized through a multicomponent condensation process . The process involves the use of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . This synthesis strategy leads to the efficient production of heterocyclic enamines .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,8-naphthyridine ring, which is a heterocyclic ring containing two nitrogen atoms . The compound also contains a carboxylate group attached to the ring .


Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This reaction leads to the formation of heterocyclic enamines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.33 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved papers .

Scientific Research Applications

Drug Research and Development

The compound belongs to the class of 4-hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities . These activities make them valuable in drug research and development .

Synthesis of Heterocyclic Enamines

The compound has been used in the development of heterocyclic enamines through a Smiles rearrangement . This process leads readily and efficiently to heterocyclic enamines .

Anticancer Applications

1,6-naphthyridines, a class of compounds to which our compound belongs, have been found to have anticancer properties . This makes them potential candidates for the development of new anticancer drugs .

Anti-HIV Applications

1,6-naphthyridines also have anti-HIV properties . This suggests that our compound could potentially be used in the development of anti-HIV drugs .

Antimicrobial Applications

The antimicrobial properties of 1,6-naphthyridines suggest that our compound could be used in the development of new antimicrobial drugs .

Anti-Inflammatory and Analgesic Applications

1,6-naphthyridines have been found to have anti-inflammatory and analgesic properties . This suggests potential applications of our compound in the treatment of inflammation and pain .

Antioxidant Applications

The antioxidant properties of 1,6-naphthyridines suggest that our compound could have potential applications as an antioxidant .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, a class of compounds related to our compound, have been used in the synthesis of fused ring systems . This suggests potential applications of our compound in the synthesis of complex organic molecules .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the retrieved papers .

properties

IUPAC Name

ethyl 1-benzyl-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-24-18(23)14-15(21)13-9-6-10-19-16(13)20(17(14)22)11-12-7-4-3-5-8-12/h3-10,21H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPDJAQEUZISPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716344
Record name Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179064-00-7
Record name Ethyl 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of sodium hydride (60%, 0.118 g, 2.95 mmol) in anhydrous dimethylacetamide (6 mL) at 0° C. under N2 was added diethyl malonate (0.472 g, 2.95 mmol) dropwise over 5 minutes. The mixture was stirred at ambient temperature for 1 hour, reacted with the product of Example 15A (0.50 g, 1.97 mmol), and heated at 120° C. for 3 hours. The mixture was cooled to ambient temperature and partitioned between ethyl acetate and cold water, and adjusted to pH to 5 with 1 M HCl. The aqueous layer was extracted with ethyl acetate (2×100 mL) and the combined extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated under vacuum. The residue was recrystallized from methanol to give the title compound as a white solid (0.439 g, 68%). MS (ESI+) m/z 325.0 (M+H)+, 347.0 (M+Na)+; 1H NMR (300 MHz, DMSO-d6) δ 1.30 (t, J=7.17 Hz, 3H), 4.32 (q, J=7.23 Hz, 2H), 5.55 (s, 2H), 7.23 (m, 5H), 7.37 (dd, J=7.91, 4.60 Hz, 1H), 8.45 (dd, J=7.91, 2.02 Hz, 1H), 8.71 (dd, J=4.78, 1.84 Hz, 1H), 13.00 (s, 1H).
Quantity
0.118 g
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reactant
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0.472 g
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reactant
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6 mL
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solvent
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0.5 g
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reactant
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Yield
68%

Synthesis routes and methods II

Procedure details

Diethyl malonate can then be reacted with the 1-benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (2) to yield the intermediate 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-[1,8]-naphthyridine-3-carboxylic acid ethyl ester (3) as shown in Scheme 3:
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Synthesis routes and methods III

Procedure details

Diethyl malonate (0.6 mL, 4 mmol) was added slowly to a suspension of NaH (60% in mineral oil, 164 mg, 4.1 mmol) in dimethylacetamide (20 mL) and stirred at room temperature for 0.5 h under inert atmosphere. 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (2) (1 g, 4 mmol) was added to the solution and heated at 110° C. for 4 h (TLC control). The solution was cooled and poured into ice water. The pH of the solution was adjusted to 3 by cold 10% HCl. The solids formed were filtered, washed by excess water, and dried in a vacuum oven to yield 940 mg (72%) of 1-benzyl-4-hydroxy-2-oxo-1,2-dihydro-[1,8]-naphthyridine-3-carboxylic acid ethyl ester (3) as white solids. MP: 143° C.; 1H-NMR (DMSO-d6): δ 1.29 (t, J=6.9 Hz, 3H), 4.31 (q, J=6.9 Hz, 2H), 5.55 (s, 2H), 7.23 (m, 5H), 7.36 (m, 1H), 8.45 (dd, J=1.5, 7.5 Hz, 1H), 8.70 (dd, J=1.5, 7.5 Hz, 1H); EIMS: 325 (M+1), 347 (M+23).
Quantity
0.6 mL
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reactant
Reaction Step One
Name
Quantity
164 mg
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reactant
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Quantity
20 mL
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solvent
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Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
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